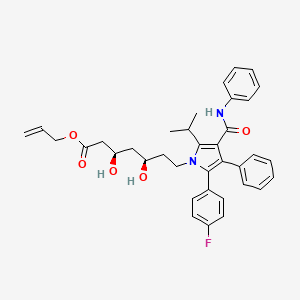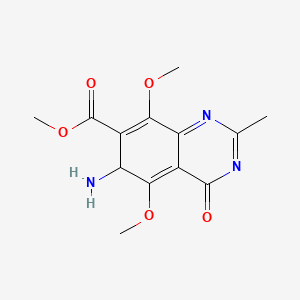![molecular formula C11H10N4 B588467 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline CAS No. 147057-17-8](/img/structure/B588467.png)
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline is a heterocyclic aromatic amine that has been identified as a mutagenic compound. It is commonly found in cooked foods, particularly those subjected to high temperatures, such as grilled or fried meats. This compound is of significant interest due to its potential carcinogenic properties and its role in food safety and toxicology research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline typically involves the reaction of 6-amino-3-methylquinoxaline with appropriate reagents under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization to form the imidazoquinoxaline ring structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of high-pressure reactors and continuous flow systems may be employed to enhance production efficiency .
化学反应分析
Types of Reactions
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and imidazoquinoxalines, which can have different biological activities and properties .
科学研究应用
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heterocyclic amines and their reactions.
Biology: Research focuses on its mutagenic and carcinogenic properties, particularly its interaction with DNA and the formation of DNA adducts.
Medicine: Studies investigate its potential role in cancer development and its use as a biomarker for exposure to carcinogenic compounds.
作用机制
The mechanism of action of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A2. This activation leads to the formation of reactive intermediates that can bind to DNA, forming adducts that cause mutations. These mutations can lead to carcinogenesis if not properly repaired by cellular mechanisms .
相似化合物的比较
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: Another heterocyclic amine with similar mutagenic properties.
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline: Shares structural similarities and is also found in cooked foods.
Uniqueness
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline is unique due to its specific structure and the particular conditions under which it forms. Its distinct metabolic pathways and the specific DNA adducts it forms differentiate it from other similar compounds .
属性
IUPAC Name |
3,4-dimethylimidazo[4,5-f]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-7-5-8-9(13-4-3-12-8)10-11(7)15(2)6-14-10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZGAFWTJXPMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN=C2C3=C1N(C=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B588393.png)



![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)


![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)

